molecular formula C16H12FN3O B3895182 (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 5867-50-5

(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B3895182
CAS No.: 5867-50-5
M. Wt: 281.28 g/mol
InChI Key: MKGWXYSFUWSZGO-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a pyrazole ring, with an oxime functional group at the 4-carbaldehyde position. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Fluorophenyl and Phenyl Groups:

    Formation of the Carbaldehyde Group: The carbaldehyde group is introduced via formylation reactions, typically using reagents such as Vilsmeier-Haack reagent.

    Oxime Formation: The final step involves the conversion of the carbaldehyde group to the oxime using hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propionic acid: Similar in structure but lacks the pyrazole ring and oxime group.

    Dichloroaniline: Contains an aniline ring with chlorine substituents, differing in the core structure and functional groups.

Uniqueness

(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is unique due to its specific combination of a pyrazole ring, fluorophenyl group, phenyl group, and oxime functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

5867-50-5

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

IUPAC Name

(NZ)-N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine

InChI

InChI=1S/C16H12FN3O/c17-14-8-6-12(7-9-14)16-13(10-18-21)11-20(19-16)15-4-2-1-3-5-15/h1-11,21H/b18-10-

InChI Key

MKGWXYSFUWSZGO-ZDLGFXPLSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N\O

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NO

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Reactant of Route 2
Reactant of Route 2
(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Reactant of Route 3
Reactant of Route 3
(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Reactant of Route 4
Reactant of Route 4
(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Reactant of Route 5
Reactant of Route 5
(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Reactant of Route 6
Reactant of Route 6
(E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.